Hexadecyloxytriisopropoxytitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyloxytriisopropoxytitanium is an organotitanium compound that features a titanium center coordinated to three isopropoxy groups and one hexadecyloxy group. This compound is part of the broader class of titanium alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
Preparation Methods
Hexadecyloxytriisopropoxytitanium can be synthesized through the reaction of titanium tetrachloride with hexadecanol and isopropanol. The reaction typically occurs in the presence of a base, such as ammonia, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
TiCl4+C16H33OH+3(CH3)2CHOH→Ti(OCH(CH3)2)3(OC16H33)+4HCl
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Hexadecyloxytriisopropoxytitanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to form titanium dioxide, especially in the presence of water.
Hydrolysis: Reacts with water to form titanium dioxide and the corresponding alcohols.
Substitution: The alkoxy groups can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include water, hydrogen peroxide, and various organic acids. The major products formed from these reactions are typically titanium dioxide and the corresponding alcohols or substituted titanium compounds.
Scientific Research Applications
Hexadecyloxytriisopropoxytitanium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials. It is also employed in the preparation of titanium dioxide nanoparticles.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which hexadecyloxytriisopropoxytitanium exerts its effects is primarily through the generation of reactive oxygen species (ROS). The titanium center can catalyze the formation of ROS, which can then interact with various molecular targets, including DNA, proteins, and lipids. This interaction can lead to oxidative stress and cell death, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Hexadecyloxytriisopropoxytitanium can be compared with other titanium alkoxides, such as titanium isopropoxide and titanium butoxide. While all these compounds share a common titanium center coordinated to alkoxy groups, this compound is unique due to the presence of the long-chain hexadecyloxy group. This feature imparts different solubility and reactivity properties compared to its shorter-chain counterparts.
Similar compounds include:
Titanium isopropoxide: Commonly used in organic synthesis and materials science.
Titanium butoxide: Used in the preparation of titanium dioxide and as a catalyst in various chemical reactions.
Titanium ethoxide: Employed in the synthesis of titanium-based materials and as a catalyst.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
65151-12-4 |
---|---|
Molecular Formula |
C25H58O4Ti |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
hexadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/C16H34O.3C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;3*1-3(2)4;/h17H,2-16H2,1H3;3*3-4H,1-2H3; |
InChI Key |
FANGNGKDDYLHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCO.CC(C)O.CC(C)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.